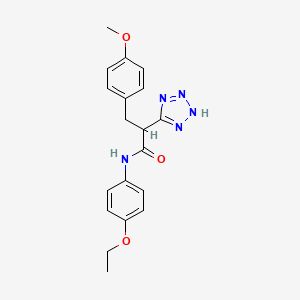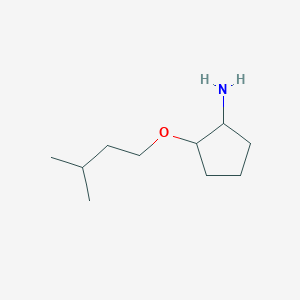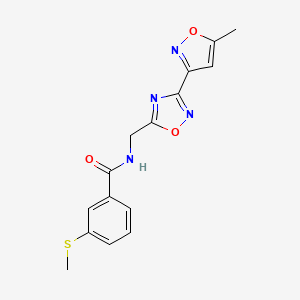
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, commonly known as CMF, is a synthetic compound that belongs to the class of furan carboxamides. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating inflammation and immune responses. CMF has gained significant attention in the field of biomedical research due to its potential therapeutic applications in various inflammatory and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
CMF has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune disorders, such as asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, psoriasis, and inflammatory bowel disease (IBD). Studies have shown that CMF can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into the affected tissues. CMF has also been shown to enhance the production of anti-inflammatory cytokines, such as IL-10, and promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune tolerance.
Wirkmechanismus
CMF exerts its pharmacological effects by selectively inhibiting the N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide enzyme, which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule. By inhibiting this compound, CMF increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. PKA has been shown to play a crucial role in regulating the immune response by modulating the activity of transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), and the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
CMF has been shown to have potent anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models of inflammation and autoimmune disorders. Studies have also demonstrated that CMF can improve lung function and reduce airway hyperresponsiveness in animal models of asthma and COPD. CMF has also been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis, and improve skin inflammation and epidermal hyperplasia in animal models of psoriasis. In addition, CMF has been shown to reduce colonic inflammation and improve gut barrier function in animal models of IBD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMF is its high potency and selectivity for N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide inhibition, which makes it a valuable tool for studying the role of cAMP signaling in inflammation and immune responses. CMF has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of CMF is its potential off-target effects, as this compound is widely expressed in various tissues and cell types. Therefore, careful dose optimization and specificity testing are required to avoid unwanted side effects.
Zukünftige Richtungen
The potential therapeutic applications of CMF in various inflammatory and autoimmune disorders are still under investigation. Future research should focus on elucidating the precise mechanisms of action of CMF in different cell types and tissues, and identifying potential biomarkers for patient stratification and treatment response. In addition, the development of novel CMF analogs with improved potency, selectivity, and pharmacokinetic properties could enhance its therapeutic potential in the future. Moreover, the combination of CMF with other anti-inflammatory and immunomodulatory agents could provide synergistic effects and improve its clinical efficacy.
Synthesemethoden
The synthesis of CMF involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxy-2-nitrobenzoyl chloride in the presence of a base, followed by cyclization with furan-2-carboxylic acid. The resulting compound is then purified by column chromatography to obtain pure CMF. This synthetic method has been optimized to yield high purity and high yield of CMF.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-11-3-4-12(20)9-15(11)21-19(23)18-8-7-17(27-18)14-6-5-13(26-2)10-16(14)22(24)25/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUYLZDDXHJZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2883431.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)
![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)




![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)

